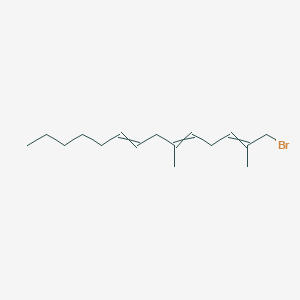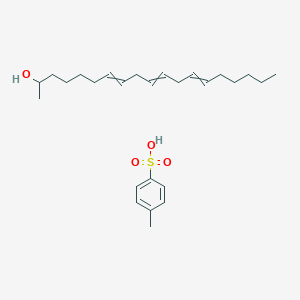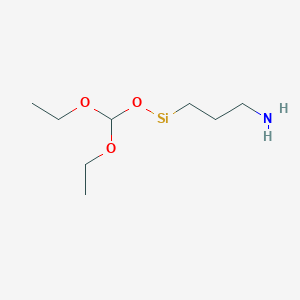![molecular formula C23H18N2O4 B14594140 1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) CAS No. 60931-77-3](/img/structure/B14594140.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione), also known as bismaleimide, is a compound with the molecular formula C21H14N2O4 and a molecular weight of 358.35 g/mol . This compound is widely used in the synthesis of thermosetting polymers and flame retardant resins . It is known for its excellent thermal and mechanical properties, making it a valuable material in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) can be synthesized from cis-butenedioic anhydride and 4,4’-methylenedianiline . The reaction involves the formation of a bismaleimide structure through a condensation reaction. The reaction conditions typically include heating the reactants in a suitable solvent under reflux .
Industrial Production Methods
In industrial settings, the production of bismaleimide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized bismaleimide derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) has numerous scientific research applications, including:
Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Widely used in the production of flame retardant resins and high-performance materials.
作用機序
The mechanism of action of 1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) involves its ability to form cross-linked networks in polymers. This cross-linking enhances the thermal and mechanical properties of the resulting materials . The molecular targets and pathways involved in its action include the formation of covalent bonds between polymer chains, leading to increased stability and resistance to degradation .
類似化合物との比較
Similar Compounds
- p,p’-Dimaleimidodiphenylmethane
- p,p’-Methylenebis(N-phenylmaleimide)
- Bis(p-maleimidophenyl)methane
- Bis(4-maleimidophenyl)methane
- Bismaleimide, 4,4’-diphenylmethane
Uniqueness
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) stands out due to its superior thermal and mechanical properties, making it highly suitable for high-performance applications . Its ability to form stable cross-linked networks in polymers sets it apart from other similar compounds .
特性
CAS番号 |
60931-77-3 |
|---|---|
分子式 |
C23H18N2O4 |
分子量 |
386.4 g/mol |
IUPAC名 |
3-methylidene-1-[4-[[4-(3-methylidene-2,5-dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H18N2O4/c1-14-11-20(26)24(22(14)28)18-7-3-16(4-8-18)13-17-5-9-19(10-6-17)25-21(27)12-15(2)23(25)29/h3-10H,1-2,11-13H2 |
InChIキー |
CNOCHWPDBQTDRR-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CC(=C)C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)




